molecular formula C25H50O5 B1457813 2-Octyldodecyl-D-xylopyranoside CAS No. 423772-95-6

2-Octyldodecyl-D-xylopyranoside

Cat. No.: B1457813
CAS No.: 423772-95-6
M. Wt: 430.7 g/mol
InChI Key: UZLPXVWSLFHDJE-NZZVNMMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl-D-xylopyranoside typically involves the glycosylation of D-xylose with 2-octyldodecanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity . The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

    Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.

    Solvents: Organic solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency . The process involves:

    Raw Material Preparation: Purification of D-xylose and 2-octyldodecanol.

    Reaction: Continuous glycosylation in a flow reactor.

    Purification: Removal of by-products and unreacted materials through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl-D-xylopyranoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Modified glycosides with different functional groups.

Biological Activity

2-Octyldodecyl-D-xylopyranoside, also known as Octyldodecyl xyloside, is a non-ionic surfactant with significant potential in various biological applications. Its unique structure, characterized by a long hydrophobic octyldodecyl chain and a hydrophilic D-xylopyranoside moiety, contributes to its emulsifying and surfactant properties. This article explores the compound's biological activity, including its toxicity, antimicrobial properties, and potential applications in pharmaceuticals and cosmetics.

  • Molecular Formula: C₂₃H₄₈O₅
  • Molecular Weight: 430.7 g/mol
  • Appearance: Orange paste at room temperature
  • Melting Point: Approximately 25 °C
  • Water Solubility: 2.3 × 10^-3 g/L at 20 °C
  • Log Partition Coefficient (log P): 7.69 (indicating high lipophilicity)

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels:

EndpointResult
Acute Oral Toxicity (Rat)LD50 > 2500 mg/kg bwLow toxicity
Acute Dermal Toxicity (Rat)LD50 > 2000 mg/kg bwLow toxicity
Skin Irritation (Rabbit)Slightly irritatingMinimal irritation
Eye Irritation (Rabbit)Slightly irritatingMinimal conjunctival irritation
Skin Sensitization (Guinea Pig)No evidence of sensitizationSafe for use

These results suggest that the compound is generally safe for use in consumer products, although slight irritations were noted under certain conditions .

Membrane Interaction and Permeabilization

This compound has been shown to disrupt cell membranes and induce controlled permeabilization. This property allows for the introduction of specific molecules or probes into cells, facilitating studies on cellular processes .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various microorganisms:

  • Bacteria: Effective against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).
  • Fungi: Inhibitory activity observed against Candida species.

The minimum inhibitory concentration (MIC) values for these activities range from 32 to 256 μg/mL, demonstrating its potential as an antimicrobial agent .

Application in Drug Delivery Systems

Studies have indicated that this compound can enhance the performance of other surfactants, improving foaming and emulsifying properties. Its ability to permeate lipid bilayers suggests potential applications in drug delivery systems .

Safety Assessments in Clinical Use

A case study highlighted its role as a contact allergen, where it was implicated in an outbreak of eczema among workers at a medical equipment manufacturing facility. Patch tests revealed reactions to the compound, indicating the necessity for careful monitoring when used in formulations .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Octyl α-D-glucopyranosideC₂₀H₄₂O₅Contains glucose; lower hydrophobicity
Decyl β-D-glucopyranosideC₂₂H₄₆O₅Longer alkyl chain; used in similar applications
Dodecyl β-D-maltopyranosideC₂₄H₅₀O₅Maltose moiety; higher water solubility than xylosides

The primary distinction of this compound lies in its combination of a long hydrophobic chain with a specific sugar moiety (D-xylopyranose), imparting unique emulsifying properties not found in other similar compounds .

Properties

IUPAC Name

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLPXVWSLFHDJE-NZZVNMMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423772-95-6
Record name EC 464-320-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [No public or meaningful name is available]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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